KM91104

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

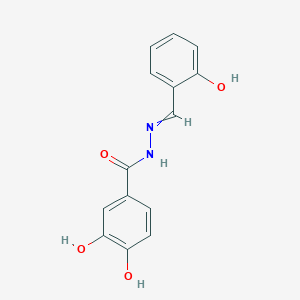

3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of hydroxyl groups and a benzohydrazide moiety, which contribute to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3,4-dihydroxybenzoic acid hydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions. The product is then purified through recrystallization from methanol and water to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzohydrazides.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Mechanism of Action

KM91104 targets specific subunits of v-ATPase, disrupting its function and leading to altered intracellular pH levels and reduced cell proliferation. Studies indicated that treatment with this compound resulted in a dose-dependent decrease in metabolic activity and cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

- Hepatocellular Carcinoma: In a study focusing on hepatocellular carcinoma cells, this compound was shown to reduce the expression of v-ATPase subunits and subsequently decrease the activation markers associated with fibrosis, suggesting its role in mitigating tumor progression .

- Gastrointestinal Cancers: Research has indicated that targeting Wnt signaling pathways with v-ATPase inhibitors like this compound may enhance therapeutic outcomes for gastrointestinal cancers .

Metabolic Regulation

Impact on Cellular Metabolism

this compound has been studied for its effects on metabolic pathways within cells. By inhibiting v-ATPase activity, it can influence the cytosolic pH and ATP levels, thereby affecting overall cellular metabolism. In experiments involving hepatic stellate cells (hHSC), this compound treatment led to significant changes in intracellular ATP levels and pH homeostasis .

Case Studies

- Fibrogenesis: The compound's ability to regulate fibrogenic markers in hHSC suggests potential applications in liver fibrosis treatment, where metabolic dysregulation plays a critical role .

Neuroprotection

Role in Neuroinflammatory Conditions

this compound has been investigated for its neuroprotective properties, particularly concerning neuroinflammatory conditions such as multiple sclerosis. It has been shown to inhibit TLR4 signaling pathways, which are implicated in oligodendrocyte dysfunction and demyelination .

Case Studies

- Multiple Sclerosis: In studies examining the effects of neuroinflammation on oligodendrocytes, this compound effectively neutralized detrimental signaling pathways, indicating its potential as a therapeutic agent for demyelinating diseases .

Summary of Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Research | Inhibits v-ATPase activity leading to reduced pH | Decreased cell proliferation in hepatocellular carcinoma |

| Potential enhancement of therapies targeting Wnt signaling | ||

| Metabolic Regulation | Alters intracellular ATP levels and pH | Significant changes in fibrogenic markers in liver cells |

| Neuroprotection | Disrupts TLR4 signaling pathways | Potential therapeutic effects in multiple sclerosis |

Wirkmechanismus

The mechanism of action of 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, its hydrazide moiety can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dihydroxy-N’-(3-hydroxybenzylidene)benzohydrazide

- 4-Hydroxy-N’-(3,5-diiodo-2-hydroxybenzylidene)benzohydrazide

Comparison

Compared to similar compounds, 3,4-dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is unique due to its specific arrangement of hydroxyl groups and the benzohydrazide moiety.

Biologische Aktivität

KM91104 is a small-molecule compound that has garnered attention for its biological activity, particularly in the context of osteoclast inhibition and potential therapeutic applications in bone-related diseases. This article explores the biological mechanisms, research findings, and case studies associated with this compound, highlighting its significance in medical research.

This compound is classified as a benzohydrazide derivative. Its primary mechanism of action involves the inhibition of vacuolar H+-ATPase (V-ATPase), which plays a crucial role in osteoclast function and bone resorption. This inhibition can potentially lead to therapeutic effects in conditions characterized by excessive bone resorption, such as osteoporosis.

This compound's inhibitory action on V-ATPase disrupts the acidification process necessary for osteoclasts to resorb bone. The compound's effectiveness has been quantified through various assays, demonstrating a significant reduction in osteoclastic activity.

Table 1: Mechanism of this compound

| Mechanism | Effect | EC50 Value |

|---|---|---|

| V-ATPase Inhibition | Decreased osteoclast activity | 0.5 µM |

Biological Activity

Research indicates that this compound effectively inhibits osteoclast formation and function. In vitro studies using RAW 264.7 cells, a model for osteoclast differentiation, have shown that this compound significantly decreases mineral resorption activity.

Case Study: Inhibition of Osteoclast Activity

A study published in Nature demonstrated that treatment with this compound led to a marked decrease in the resorptive activity of osteoclasts. The results indicated that this compound could serve as a potential therapeutic agent for diseases characterized by excessive bone resorption.

- Experimental Setup : RAW 264.7 cells were treated with RANKL to induce differentiation into osteoclasts, followed by treatment with this compound.

- Findings : The compound reduced the number of mature osteoclasts and decreased the area of bone resorption pits formed by these cells.

Research Findings

Recent studies have further elucidated the biological activities of this compound:

-

Inhibition of Osteoclast Formation :

- This compound was shown to inhibit the expression of key markers associated with osteoclast differentiation.

- The compound reduced the expression of tartrate-resistant acid phosphatase (TRAP) and cathepsin K, both critical for osteoclast function.

-

Impact on Bone Density :

- In vivo studies demonstrated that administration of this compound resulted in increased bone mineral density in animal models, suggesting its potential use in treating osteoporosis.

-

Safety Profile :

- Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses, although further studies are needed to confirm long-term safety.

Table 2: Summary of Research Findings

| Study | Focus | Outcome |

|---|---|---|

| Nature (2023) | Osteoclast inhibition | Significant reduction in TRAP |

| Journal of Bone Research | Bone density effects | Increased bone mineral density |

| Pharmacology Reports | Toxicity assessment | Favorable safety profile |

Eigenschaften

CAS-Nummer |

304481-60-5 |

|---|---|

Molekularformel |

C14H12N2O4 |

Molekulargewicht |

272.26 g/mol |

IUPAC-Name |

3,4-dihydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H12N2O4/c17-11-4-2-1-3-10(11)8-15-16-14(20)9-5-6-12(18)13(19)7-9/h1-8,17-19H,(H,16,20)/b15-8- |

InChI-Schlüssel |

GWVYHPUGEQGQSF-NVNXTCNLSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC(=C(C=C2)O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)O)O)O |

Synonyme |

3,4-Dihydroxybenzoic Acid 2-[(2-Hydroxyphenyl)methylene]hydrazide; 3,4-Dihydroxy-N’-(2-hydroxybenzylidene)benzohydrazide; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.